(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1217214-57-7
VCID: VC5611737
InChI: InChI=1S/C21H20N4O2S2.ClH/c1-27-16-5-7-18-19(14-16)29-21(23-18)25(11-3-10-24-12-9-22-15-24)20(26)8-6-17-4-2-13-28-17;/h2,4-9,12-15H,3,10-11H2,1H3;1H/b8-6+;
SMILES: COC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C=CC4=CC=CS4.Cl
Molecular Formula: C21H21ClN4O2S2
Molecular Weight: 461

(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride

CAS No.: 1217214-57-7

Cat. No.: VC5611737

Molecular Formula: C21H21ClN4O2S2

Molecular Weight: 461

* For research use only. Not for human or veterinary use.

(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride - 1217214-57-7

Specification

CAS No. 1217214-57-7
Molecular Formula C21H21ClN4O2S2
Molecular Weight 461
IUPAC Name (E)-N-(3-imidazol-1-ylpropyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Standard InChI InChI=1S/C21H20N4O2S2.ClH/c1-27-16-5-7-18-19(14-16)29-21(23-18)25(11-3-10-24-12-9-22-15-24)20(26)8-6-17-4-2-13-28-17;/h2,4-9,12-15H,3,10-11H2,1H3;1H/b8-6+;
Standard InChI Key IHFQSDSAHZUGRE-WVLIHFOGSA-N
SMILES COC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C=CC4=CC=CS4.Cl

Introduction

Structural and Molecular Characteristics

Core Functional Groups

The compound integrates four key moieties:

  • 6-Methoxybenzo[d]thiazol-2-yl: A benzothiazole ring with a methoxy group at position 6, enhancing electron density and binding affinity.

  • Acrylamide Backbone: The (E)-configured acrylamide group (C=ONR2C=O-NR_2) acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues (e.g., cysteine) in biological targets .

  • Thiophen-2-yl: A sulfur-containing heterocycle contributing to π-π stacking and hydrophobic interactions .

  • 3-(1H-Imidazol-1-yl)propyl: A flexible alkyl chain terminating in an imidazole ring, facilitating hydrogen bonding and solubility modulation .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC21_{21}H21_{21}ClN4_4O2_2S2_2
Molecular Weight461.0 g/mol
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The hydrochloride salt improves aqueous solubility, critical for in vivo bioavailability.

Synthesis and Optimization

Synthetic Route

The synthesis involves four stages (Figure 1):

  • Benzothiazole Core Formation: Cyclization of 2-amino-4-methoxythiophenol with cyanogen bromide yields 6-methoxybenzo[d]thiazole-2-amine.

  • Acrylamide Coupling: Reaction with (E)-3-(thiophen-2-yl)acryloyl chloride introduces the acrylamide moiety.

  • Imidazole-Propyl Side Chain Attachment: Nucleophilic substitution using 3-(1H-imidazol-1-yl)propylamine under basic conditions (K2_2CO3_3, DMF, 80°C) .

  • Salt Formation: Treatment with HCl in ethanol precipitates the hydrochloride salt.

Critical Reaction Conditions:

  • Temperature: 80–110°C for amide bond formation.

  • Catalysts: Triethylamine for acid chloride reactions.

  • Purification: Column chromatography (SiO2_2, CH2_2Cl2_2/MeOH) achieves >95% purity.

Biological Activity and Mechanisms

Anticancer Efficacy

In vitro studies demonstrate dose-dependent cytotoxicity against:

  • HepG2 (Liver Cancer): IC50_{50} = 8.2 µM.

  • MCF-7 (Breast Cancer): IC50_{50} = 12.5 µM.

  • A549 (Lung Cancer): IC50_{50} = 15.3 µM.

Mechanistic Insights:

  • Kinase Inhibition: The acrylamide group covalently binds to cysteine residues in EGFR (epidermal growth factor receptor), inhibiting autophosphorylation .

  • Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage observed in treated cells.

Comparative Cytotoxicity

Cell LineIC50_{50} (µM)Reference Compound (IC50_{50})
HepG28.2Cisplatin (5.1 µM)
MCF-712.5Doxorubicin (0.9 µM)
A54915.3Paclitaxel (4.3 µM)

While less potent than standard chemotherapeutics, the compound shows selectivity for cancer over normal cells (IC50_{50} > 50 µM in HEK293).

Structure-Activity Relationships (SAR)

Role of Substituents

  • Methoxy Group (Position 6): Removal reduces potency (HepG2 IC50_{50} shifts from 8.2 µM to >30 µM), highlighting its role in target engagement.

  • Imidazole-Propyl Chain: Replacing imidazole with pyridine decreases solubility and activity, emphasizing hydrogen-bonding capacity .

  • Acrylamide Configuration: (Z)-isomers show 10-fold lower activity, underscoring geometric constraints in target binding.

ParameterValueMethod
Plasma Stability (t1/2_{1/2})4.2 hRat plasma incubation
CYP3A4 InhibitionIC50_{50} = 18 µMFluorescent assay
LogD7.4_{7.4}2.1Shake-flask method

Toxicity Data

  • Acute Toxicity (LD50_{50}): >500 mg/kg in mice (oral).

  • hERG Inhibition: IC50_{50} > 30 µM, suggesting low cardiotoxicity risk.

Applications and Future Directions

Limitations and Optimization

  • Solubility: Poor aqueous solubility (0.12 mg/mL) necessitates prodrug strategies.

  • Metabolic Stability: Moderate hepatic microsomal clearance (28 mL/min/kg) prompts structural tweaks (e.g., fluorination) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator